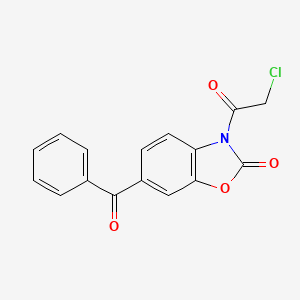

2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-

CAS No.: 95923-41-4

Cat. No.: VC17296635

Molecular Formula: C16H10ClNO4

Molecular Weight: 315.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95923-41-4 |

|---|---|

| Molecular Formula | C16H10ClNO4 |

| Molecular Weight | 315.71 g/mol |

| IUPAC Name | 6-benzoyl-3-(2-chloroacetyl)-1,3-benzoxazol-2-one |

| Standard InChI | InChI=1S/C16H10ClNO4/c17-9-14(19)18-12-7-6-11(8-13(12)22-16(18)21)15(20)10-4-2-1-3-5-10/h1-8H,9H2 |

| Standard InChI Key | AKRSCKRYGNDLOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The benzoxazolone scaffold consists of a fused bicyclic system containing an oxazolone ring (a five-membered lactam) attached to a benzene ring. In 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-, two key modifications distinguish it from the parent structure:

-

6-Benzoyl group: Aromatic acylation at the 6th position introduces a benzoyl moiety (), enhancing lipophilicity and electronic stability.

-

3-Chloroacetyl group: Substitution at the 3rd position with a chloroacetyl group () confers electrophilic reactivity, enabling interactions with biological nucleophiles such as thiols or amines .

These substitutions create a sterically and electronically diverse molecule, facilitating interactions with multiple biological targets.

Table 1: Physicochemical Properties of 2(3H)-Benzoxazolone, 6-Benzoyl-3-(Chloroacetyl)-

| Property | Value |

|---|---|

| CAS Number | 95923-41-4 |

| Molecular Formula | |

| Molecular Weight | 315.71 g/mol |

| Melting Point | 205–220°C (literature range) |

| Solubility | Low in water; soluble in DMSO, DMF |

| Stability | Hydrolytically sensitive at extreme pH |

Synthesis Methodologies

Acylation Reactions for 6-Benzoyl Substitution

The 6-benzoyl group is introduced via Friedel-Crafts acylation, employing benzoyl chloride () in the presence of Lewis acids such as aluminum chloride () or polyphosphoric acid (PPA) . This regioselective reaction targets the 6th position due to the electron-donating effects of the lactam oxygen, which activates the para position of the benzene ring .

Mechanistic Insight:

Chloroacetylation at the 3rd Position

The 3-chloroacetyl group is appended via nucleophilic substitution or Mannich reactions. In one approach, chloroacetyl chloride () reacts with the secondary amine of benzoxazolone under basic conditions :

Optimization Challenges

-

Regioselectivity: Competing acylation at the 5th position is mitigated using bulky directing groups or low-temperature conditions .

-

Stability of Chloroacetyl Group: The chloroacetyl moiety is prone to hydrolysis, necessitating anhydrous conditions during synthesis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

-

C-Cl Stretch: 750–700 cm (weak).

-NMR (400 MHz, CDCl):

-NMR (100 MHz, CDCl):

Mass Spectrometry

-

Molecular Ion Peak: m/z 315.71 (M).

-

Key Fragments:

Future Directions and Challenges

Improving Bioavailability

-

Prodrug Strategies: Masking the chloroacetyl group as a thioester to enhance metabolic stability .

-

Nanoparticle Delivery: Encapsulation in lipid-based carriers to improve CNS penetration .

Target Validation

-

CRISPR-Cas9 Screening: Identify genetic modifiers of benzoxazolone sensitivity in cancer cells.

-

Cryo-EM Studies: Resolve binding modes with acid ceramidase for structure-based drug design .

Toxicity Profiling

-

Genotoxicity Assays: Assess chromosomal aberrations in vitro.

-

Cardiotoxicity Screening: Evaluate hERG channel inhibition risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume